Furan, 2,2'-methylenebis-
Furan, 2,2'-methylenebis-
Di-2-furanylmethane, also known as 2, 2'-methylene difuran or 2, 2'-difurylmethane, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Di-2-furanylmethane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, di-2-furanylmethane is primarily located in the membrane (predicted from logP). Outside of the human body, di-2-furanylmethane can be found in coffee and coffee products. This makes di-2-furanylmethane a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1197-40-6
VCID:
VC20945582
InChI:
InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2
SMILES:
C1=COC(=C1)CC2=CC=CO2
Molecular Formula:
C9H8O2
Molecular Weight:
148.16 g/mol
Furan, 2,2'-methylenebis-
CAS No.: 1197-40-6
Cat. No.: VC20945582
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Di-2-furanylmethane, also known as 2, 2'-methylene difuran or 2, 2'-difurylmethane, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Di-2-furanylmethane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, di-2-furanylmethane is primarily located in the membrane (predicted from logP). Outside of the human body, di-2-furanylmethane can be found in coffee and coffee products. This makes di-2-furanylmethane a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1197-40-6 |
| Molecular Formula | C9H8O2 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 2-(furan-2-ylmethyl)furan |
| Standard InChI | InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2 |
| Standard InChI Key | YHGNXEIQSHICNK-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CC2=CC=CO2 |
| Canonical SMILES | C1=COC(=C1)CC2=CC=CO2 |
| Melting Point | -26°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator